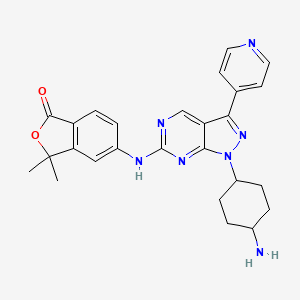
Hpk1-IN-39
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematopoietic progenitor kinase 1 inhibitor 39 is a compound that targets hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is known to negatively regulate immune cells, including T cells, B cells, and dendritic cells. By inhibiting hematopoietic progenitor kinase 1, hematopoietic progenitor kinase 1 inhibitor 39 enhances immune responses, making it a promising candidate for cancer immunotherapy .
Métodos De Preparación
The synthesis of hematopoietic progenitor kinase 1 inhibitor 39 involves several steps, including the use of structure-based virtual screening and kinase inhibition assays to identify potent inhibitors. The synthetic route typically involves the preparation of isoindolone compounds, which are then modified to enhance their inhibitory activity against hematopoietic progenitor kinase 1 . Industrial production methods for hematopoietic progenitor kinase 1 inhibitor 39 are still under development, but they generally involve optimizing the synthetic route to improve yield and reduce production costs .
Análisis De Reacciones Químicas
Hematopoietic progenitor kinase 1 inhibitor 39 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced inhibitory activity or improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Hematopoietic progenitor kinase 1 inhibitor 39 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various signaling pathways. In biology, it is used to investigate the effects of hematopoietic progenitor kinase 1 inhibition on immune cell function. In medicine, hematopoietic progenitor kinase 1 inhibitor 39 is being explored as a potential therapeutic agent for cancer immunotherapy, as it enhances the activation of T cells, B cells, and dendritic cells . In industry, hematopoietic progenitor kinase 1 inhibitor 39 is being developed as a drug candidate for the treatment of various cancers .
Mecanismo De Acción
The mechanism of action of hematopoietic progenitor kinase 1 inhibitor 39 involves the inhibition of hematopoietic progenitor kinase 1 activity. Hematopoietic progenitor kinase 1 is a negative regulator of immune cell activation, and its inhibition leads to enhanced activation of T cells, B cells, and dendritic cells. This enhanced activation results in improved anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitor 39 a promising candidate for cancer immunotherapy .
Comparación Con Compuestos Similares
Hematopoietic progenitor kinase 1 inhibitor 39 is unique in its potent and selective inhibition of hematopoietic progenitor kinase 1. Similar compounds include other hematopoietic progenitor kinase 1 inhibitors, such as ISM9182A and NDI-101150, which also target hematopoietic progenitor kinase 1 but may have different pharmacokinetic properties and inhibitory activities . Hematopoietic progenitor kinase 1 inhibitor 39 stands out due to its high potency and selectivity, making it a valuable tool for studying hematopoietic progenitor kinase 1 signaling and a promising candidate for cancer immunotherapy .
Propiedades
Fórmula molecular |
C26H27N7O2 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
5-[[1-(4-aminocyclohexyl)-3-pyridin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,3-dimethyl-2-benzofuran-1-one |
InChI |
InChI=1S/C26H27N7O2/c1-26(2)21-13-17(5-8-19(21)24(34)35-26)30-25-29-14-20-22(15-9-11-28-12-10-15)32-33(23(20)31-25)18-6-3-16(27)4-7-18/h5,8-14,16,18H,3-4,6-7,27H2,1-2H3,(H,29,30,31) |
Clave InChI |
JQAMDXASOXXSKS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)NC3=NC=C4C(=NN(C4=N3)C5CCC(CC5)N)C6=CC=NC=C6)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


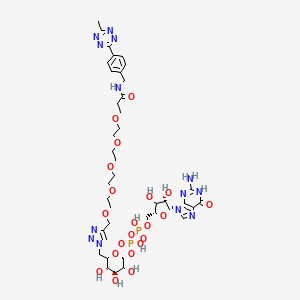
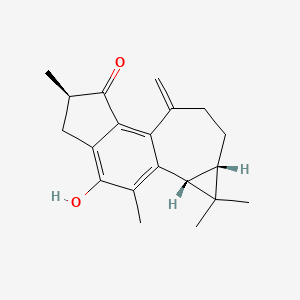
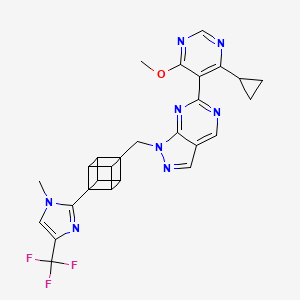
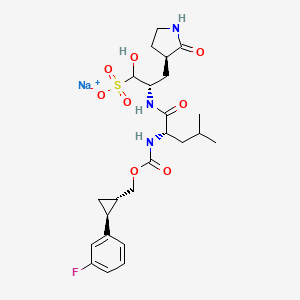
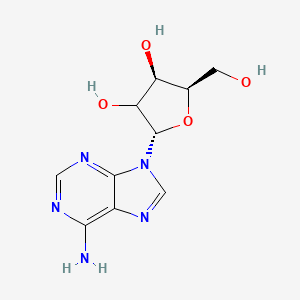
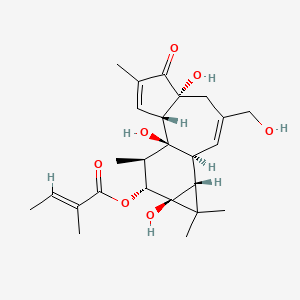
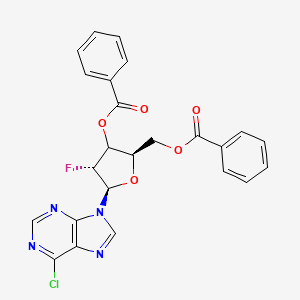
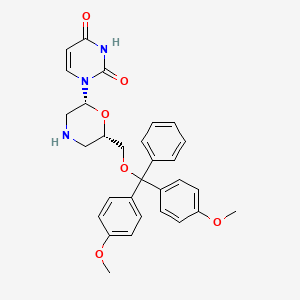

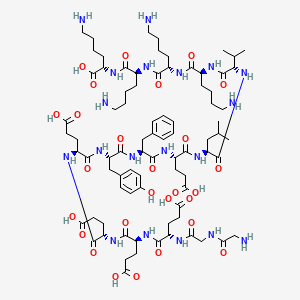
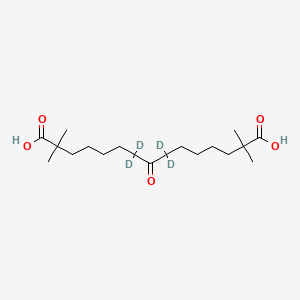
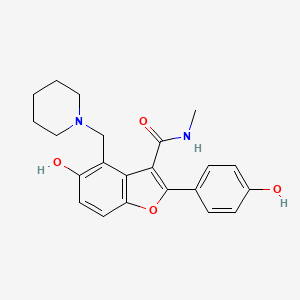
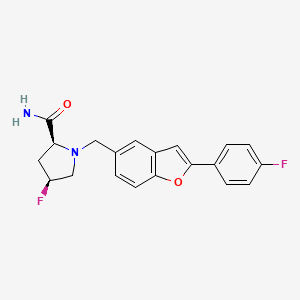
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
